molecular formula C11H16N2O2 B15297695 [1-(2-Methoxyphenyl)propan-2-yl](methyl)nitrosoamine

[1-(2-Methoxyphenyl)propan-2-yl](methyl)nitrosoamine

Cat. No.: B15297695
M. Wt: 208.26 g/mol
InChI Key: ICXPUSTZVNISLH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)propan-2-ylnitrosoamine: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a propan-2-yl chain, with a nitrosoamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine typically involves the reaction of 2-methoxyphenylpropan-2-ylamine with nitrosating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, at low temperatures to prevent decomposition of the nitrosoamine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the nitrosoamine group can yield corresponding amines or hydroxylamines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound has potential applications in biological research, particularly in the study of nitrosoamine-induced mutagenesis and carcinogenesis. It serves as a model compound to understand the biological effects of nitrosoamines.

Medicine: In medicine, 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine is investigated for its potential therapeutic properties. Research is ongoing to explore its effects on various biological targets and its potential use in drug development.

Industry: Industrially, the compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it a valuable intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine involves its interaction with molecular targets such as DNA and proteins. The nitrosoamine group can form adducts with nucleophilic sites in DNA, leading to mutations and potential carcinogenic effects. Additionally, the compound may interact with enzymes and other proteins, affecting their function and leading to various biological outcomes.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)propan-2-yl](methyl)nitrosoamine
  • 1-(2-Methoxyphenyl)ethan-2-yl](methyl)nitrosoamine
  • 1-(2-Methoxyphenyl)butan-2-yl](methyl)nitrosoamine

Uniqueness: Compared to similar compounds, 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine is unique due to its specific structural configuration, which influences its reactivity and biological activity. The presence of the methoxy group at the ortho position enhances its electron-donating properties, affecting its interaction with various reagents and biological targets.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylnitrous amide

InChI

InChI=1S/C11H16N2O2/c1-9(13(2)12-14)8-10-6-4-5-7-11(10)15-3/h4-7,9H,8H2,1-3H3

InChI Key

ICXPUSTZVNISLH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1OC)N(C)N=O

Origin of Product

United States

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